2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H16F3N5O2S and its molecular weight is 423.41. The purity is usually 95%.
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Scientific Research Applications
Radioligand Imaging and PET
One significant application involves the development of radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to this compound, has been reported as selective ligands for this protein. These studies highlight the potential of these compounds in in vivo imaging of neuroinflammatory processes, which can be pivotal for early diagnosis and treatment of various neurological disorders (Dollé et al., 2008).
Antimicrobial and Antifungal Activities
Several research efforts have been directed towards exploring the antimicrobial and antifungal potentials of compounds structurally related to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide. For instance, studies on heterocycles incorporating antipyrine moiety have shown promising antimicrobial agents. These compounds, synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have been evaluated for their efficacy against various microbial strains, showcasing their potential in addressing antimicrobial resistance (Bondock et al., 2008).
Synthesis of Novel Heterocycles
The versatility of this compound extends to its use as a precursor in the synthesis of novel heterocycles, which have a wide range of applications in medicinal chemistry and drug development. Studies have detailed the synthesis of new isoxazolines, isoxazoles, and other derivatives through various cycloaddition reactions, highlighting the compound's role in the development of new therapeutic agents with potential anticancer, antioxidant, and antimicrobial activities (Rahmouni et al., 2014).
Herbicidal Activities
The application of this compound and its derivatives in agriculture, particularly as herbicides, has also been explored. A novel synthesis approach led to the development of acyl thiourea derivatives showing significant herbicidal activities against various weed species. This research opens new avenues for the development of more effective and environmentally friendly herbicidal compounds (Fu-b, 2014).
Anticancer Activities
Moreover, derivatives of this compound have been synthesized and evaluated for their anticancer activities. By testing against a panel of human tumor cell lines, certain derivatives exhibited significant activity, especially against melanoma-type cell lines. This underscores the potential of these compounds in the development of new anticancer therapies (Duran & Demirayak, 2012).
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-10-7-11(2)23-16(22-10)26-17-25-13(9-29-17)8-15(27)24-12-3-5-14(6-4-12)28-18(19,20)21/h3-7,9H,8H2,1-2H3,(H,24,27)(H,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULUCOQXCFEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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